molecular formula C6H10ClN3OS B6211945 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride CAS No. 2728274-59-5

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride

Cat. No.: B6211945
CAS No.: 2728274-59-5
M. Wt: 207.7
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Description

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the thiol group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol or amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a methyl group instead of the aminoethyl group.

    2-amino-4-hydroxy-6-mercaptopyrimidine: Similar structure but with a mercapto group instead of the sulfanyl group.

Uniqueness

6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is unique due to the presence of both the aminoethyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

2728274-59-5

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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